molecular formula C8H12BrN3 B577137 5-Bromo-N-butylpyrimidin-2-amine CAS No. 14001-71-9

5-Bromo-N-butylpyrimidin-2-amine

Cat. No.: B577137
CAS No.: 14001-71-9
M. Wt: 230.109
InChI Key: AEIXIQHMEZRXJD-UHFFFAOYSA-N
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Description

5-Bromo-N-butylpyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C8H12BrN3. It is characterized by a pyrimidine ring substituted with a bromine atom at the 5th position and a butyl group attached to the nitrogen atom at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-butylpyrimidin-2-amine typically involves the reaction of 5-bromopyrimidine with butylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-butylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrimidine derivative, while Suzuki-Miyaura coupling would result in a biaryl compound .

Mechanism of Action

The mechanism of action of 5-Bromo-N-butylpyrimidin-2-amine is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The pyrimidine ring can participate in π-π stacking interactions, while the butyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-butylpyrimidin-2-amine is unique due to the presence of both the bromine atom and the butyl groupThe butyl group enhances its lipophilicity, which can be advantageous in drug design .

Properties

IUPAC Name

5-bromo-N-butylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c1-2-3-4-10-8-11-5-7(9)6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIXIQHMEZRXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675148
Record name 5-Bromo-N-butylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14001-71-9
Record name 5-Bromo-N-butylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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